molecular formula C2H6O2S2 B013714 S-Methyl methanethiosulfonate CAS No. 2949-92-0

S-Methyl methanethiosulfonate

Cat. No.: B013714
CAS No.: 2949-92-0
M. Wt: 126.2 g/mol
InChI Key: XYONNSVDNIRXKZ-UHFFFAOYSA-N
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Description

S-Methyl methanethiosulfonate is an organic compound with the molecular formula CH₃SO₂SCH₃. It is commonly used as a reagent in organic synthesis, particularly for the sulfenylation of thiols and thioesters. This compound is known for its ability to act as a cross-linking agent, which makes it valuable in the preparation of polymer networks .

Mechanism of Action

Target of Action

S-Methyl methanethiosulfonate (MMTS) is a sulfur-containing volatile organic compound produced by plants and bacterial species . It has been described as an efficient anti-oomycete agent, with promising perspectives for the control of diseases like potato late blight caused by Phytophthora infestans . It also interacts with dipalmitoylphosphatidylcholine (DPPC) bilayers .

Mode of Action

MMTS is a sulfhydryl-reactive compound that can reversibly sulfenylate thiol-containing molecules . Reacting MMTS with reduced sulfhydryls (-SH) results in their modification to dithiomethane (-S-S-CH3) . This reaction is reversible with reducing agents, such as dithiothreitol (DTT), 2-mercaptoethanol (2-ME), or Tris (2-carboxyethyl) phosphine hydrochloride (TCEP), which will cleave the disulfide groups to restore the original sulfhydryl .

Biochemical Pathways

MMTS is commonly used to study biochemical pathways involving thiol-dependent enzymes . The compound’s ability to modify sulfhydryl groups on cysteine side chains into -S-S-CH3 allows it to interact with these enzymes and affect their function .

Pharmacokinetics

Its solubility in dmf, chloroform, and water suggests that it may have good bioavailability. Its boiling point of 69-71 °C/0.4 mmHg indicates that it can be volatile, which could influence its distribution and elimination.

Result of Action

The result of MMTS action is the modification of sulfhydryl groups, which can affect the function of thiol-dependent enzymes . This can have various effects depending on the specific enzyme and pathway involved. For example, in the case of Phytophthora infestans, MMTS has an inhibitory effect .

Action Environment

The action of MMTS can be influenced by environmental factors. For instance, its volatility could cause it to evaporate under certain conditions, affecting its concentration and thus its efficacy . Furthermore, it has been suggested that MMTS might be too toxic for chemical application in the field, but its strong anti-oomycete activity could still be exploited when naturally released at the site of infection by plant-associated microbes inoculated as biocontrol agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl methanethiosulfonate can be synthesized through the reaction of dimethyl sulfoxide with sulfur dichloride in the presence of a catalyst such as titanium tetrachloride. The reaction typically takes place in a solvent like 1,2-dichloroethane under reflux conditions for 2-3 hours .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation under reduced pressure to remove any impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • S-Methyl thiomethanesulfonate
  • Sodium methanethiosulfonate
  • Dimethyl sulfoxide

Comparison: S-Methyl methanethiosulfonate is unique in its ability to reversibly modify thiol groups, making it particularly useful for studying redox-regulated proteins and enzymes. Unlike sodium methanethiosulfonate, which is often used in similar applications, this compound offers greater specificity and control over the modification process .

Properties

IUPAC Name

methylsulfonylsulfanylmethane
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InChI

InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3
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InChI Key

XYONNSVDNIRXKZ-UHFFFAOYSA-N
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Canonical SMILES

CSS(=O)(=O)C
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Molecular Formula

C2H6O2S2
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DSSTOX Substance ID

DTXSID8062739
Record name Methanesulfonothioic acid, S-methyl ester
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Molecular Weight

126.20 g/mol
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Physical Description

Clear yellow liquid with a stench; [Sigma-Aldrich MSDS]
Record name Methyl methanethiosulfonate
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Boiling Point

266.00 to 267.00 °C. @ 760.00 mm Hg
Record name Methyl methanethiosulfonate
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Solubility

slightly
Record name Methyl methanethiosulfonate
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CAS No.

2949-92-0
Record name S-Methyl methanethiosulfonate
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Record name Methanesulfonothioic acid, S-methyl ester
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Record name S-methyl methanethiosulphonate
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Record name S-METHYL METHANETHIOSULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the precise mechanism remains unclear, studies show MMTS exhibits strong antifungal activity, potentially due to its sulfur-containing structure. Research indicates that dimethyl trisulfide and MMTS, both sulfur-containing compounds, demonstrate significant inhibitory effects against the fungus, reaching up to 100% inhibition in some cases. [] This suggests a possible link between the presence of sulfur and the antifungal properties of MMTS. Further research is needed to elucidate the exact mechanism of action.

A: Yes, MMTS demonstrates a broad range of action. While it exhibits strong anti-oomycete activity against Phytophthora infestans, research indicates non-negligible toxic effects on bacteria, nematodes (Caenorhabditis elegans) and the plant Arabidopsis thaliana. [, ]

ANone: The molecular formula of MMTS is C2H6OS2 and its molecular weight is 126.21 g/mol.

A: Yes, research using in situ Raman spectroscopy has been conducted to differentiate between reversible and irreversible thiol modifications in L-cysteine using MMTS as a model reagent. [] This research provides Raman mode assignments for MMTS which can serve as a benchmark for future investigations. Additionally, gas-phase generation and matrix isolation studies using high-vacuum flash pyrolysis and infrared spectroscopy have provided vibrational frequency characterization of MMTS. []

A: Yes, MMTS finds application as a sulfanylating agent in organic synthesis. For instance, it facilitates the preparation of 2-(methylthio)alkanoic acids from substituted malonic esters. [] Additionally, it plays a role in synthesizing 3-methylthio-2-alkanones from 3-alkyl-2,4-pentanediones. [] It also serves as an effective reagent for introducing a methylthio group in the synthesis of α-(methylthio)benzyl sulfones. []

A: Yes, MMTS is utilized in synthesizing amidine-based polymers. Research shows that reacting pentafluorophenyl acrylate homopolymers with histamine dihydrochloride in the presence of MMTS yields amidine-based acrylamido homopolymers, useful in developing CO2-responsive materials. []

A: While specific QSAR models for MMTS are not extensively discussed in the provided papers, its application in theoretical studies exploring post-translational modifications using mass spectrometry is noteworthy. [] This research highlights the potential for utilizing MMTS in computational models related to protein modifications and analysis. Further investigations exploring its potential in computational chemistry and modeling are warranted.

ANone: While these aspects are essential for understanding the comprehensive profile of MMTS, the provided research papers primarily focus on its antifungal activity, chemical synthesis applications, and some insights into its toxicological profile. Further research is needed to explore these aspects in detail.

ANone: Various tools and resources are crucial for conducting research on MMTS, including:

  • Gas chromatography-mass spectrometry (GC-MS): Used for identifying and quantifying MMTS in complex mixtures, such as plant extracts and bacterial cultures. [, , , ]
  • High-performance liquid chromatography (HPLC): Employed for separating, identifying, and quantifying MMTS and its degradation products. [, ]
  • Nuclear magnetic resonance (NMR) spectroscopy: Utilized for structural characterization and studying the interaction of MMTS with other molecules. [, , ]
  • In vitro assays: Essential for evaluating the antifungal and antimicrobial activity of MMTS. [, , , ]
  • In planta assays: Important for studying the efficacy of MMTS in controlling plant diseases under controlled conditions. [, ]

ANone: While a detailed historical account is not provided in the papers, key milestones in MMTS research include:

  • Identification as a natural product: MMTS was first identified in plants like cauliflower (Brassica oleracea var. botrytis). []
  • Recognition as a potential bio-antimutagen: Studies have shown that MMTS can suppress chromosome aberrations induced by certain mutagens. [, ]
  • Exploration as a potential antifungal agent: Research highlights the potent antifungal activity of MMTS against various plant pathogens, including Phytophthora infestans and Fusarium oxysporum f. sp. cubense. [, , , ]

ANone: MMTS research has fostered collaborations among diverse disciplines, including:

  • Plant science and microbiology: Investigating the role of MMTS in plant-microbe interactions and its potential as a biocontrol agent. [, , , ]
  • Organic chemistry and chemical biology: Exploring synthetic applications of MMTS and its use in studying thiol-containing biomolecules. [, , , , , , , ]
  • Food science and nutrition: Analyzing the presence and potential health benefits of MMTS in food products like sauerkraut. []

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